molecular formula C11H13NO3 B13928890 Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate

Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate

Cat. No.: B13928890
M. Wt: 207.23 g/mol
InChI Key: GKUXNILHJSVDSC-GQCTYLIASA-N
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Description

Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group attached to the pyridine ring and an ethyl acrylate moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate can be achieved through several synthetic routes. One common method involves the reaction of 6-(hydroxymethyl)pyridine-3-carboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be employed.

Major Products Formed

    Oxidation: Formation of 6-(carboxymethyl)pyridine-3-yl acrylate.

    Reduction: Formation of ethyl 3-(6-(hydroxymethyl)pyridin-3-yl)propanoate.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate can be compared with other pyridine derivatives such as:

    Ethyl 3-(pyridin-3-yl)acrylate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    6-(Hydroxymethyl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an acrylate moiety, leading to different chemical properties and applications.

This compound is unique due to the presence of both the hydroxymethyl group and the ethyl acrylate moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl (E)-3-[6-(hydroxymethyl)pyridin-3-yl]prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)6-4-9-3-5-10(8-13)12-7-9/h3-7,13H,2,8H2,1H3/b6-4+

InChI Key

GKUXNILHJSVDSC-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)CO

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)CO

Origin of Product

United States

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